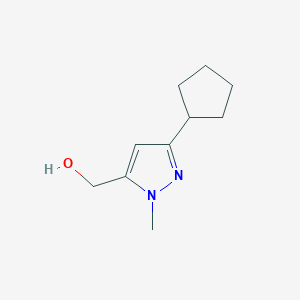
4-Bromo-2-(3-methoxyphenyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(3-methoxyphenyl)thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the 4-position and a methoxyphenyl group at the 2-position of the thiophene ring
Méthodes De Préparation
The synthesis of 4-Bromo-2-(3-methoxyphenyl)thiophene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial production methods for this compound may involve similar coupling reactions but on a larger scale. The choice of reagents and conditions can be optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-Bromo-2-(3-methoxyphenyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles such as amines and thiols.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to modify the functional groups attached to the thiophene ring.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions typically yield biaryl compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
4-Bromo-2-(3-methoxyphenyl)thiophene has several scientific research applications:
Pharmaceuticals: Thiophene derivatives, including this compound, have shown potential as pharmacologically active compounds.
Material Science: The unique electronic properties of thiophene derivatives make them suitable for use in advanced materials, such as conductive polymers and molecular sensors.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(3-methoxyphenyl)thiophene depends on its specific application. In organic electronics, the compound’s electronic properties, such as its ability to transport charge, are crucial. The presence of the bromine and methoxyphenyl groups can influence the compound’s electronic structure and, consequently, its performance in electronic devices.
In pharmaceuticals, the compound’s biological activity is determined by its interaction with molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, while the thiophene ring can contribute to its overall stability and bioavailability .
Comparaison Avec Des Composés Similaires
4-Bromo-2-(3-methoxyphenyl)thiophene can be compared with other thiophene derivatives, such as:
2-Bromo-4-(3-methoxyphenyl)thiophene: This compound has a similar structure but with the bromine and methoxyphenyl groups at different positions.
2-Bromo-4-methoxyphenylthiophene:
2-Bromo-3-methoxyphenylthiophene: Another positional isomer with different electronic and steric properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and suitability for various applications.
Conclusion
This compound is a versatile compound with significant potential in organic electronics, pharmaceuticals, and material science. Its unique structure allows it to undergo various chemical reactions, making it a valuable building block for the synthesis of advanced materials and biologically active compounds. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
Propriétés
Formule moléculaire |
C11H9BrOS |
|---|---|
Poids moléculaire |
269.16 g/mol |
Nom IUPAC |
4-bromo-2-(3-methoxyphenyl)thiophene |
InChI |
InChI=1S/C11H9BrOS/c1-13-10-4-2-3-8(5-10)11-6-9(12)7-14-11/h2-7H,1H3 |
Clé InChI |
AILKEFYMCCAZNE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CC(=CS2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1S)-2-bromo-1-hydroxyethyl]-N,N-diethylbenzenesulfonamide](/img/structure/B13186279.png)
![tert-butyl N-methyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate](/img/structure/B13186286.png)
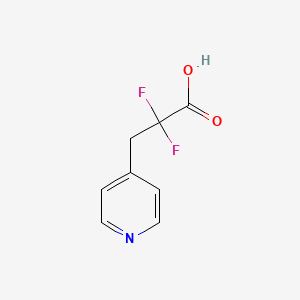
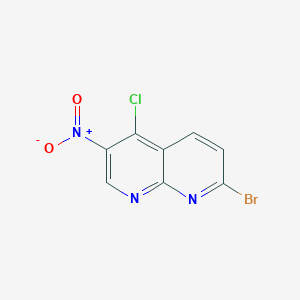
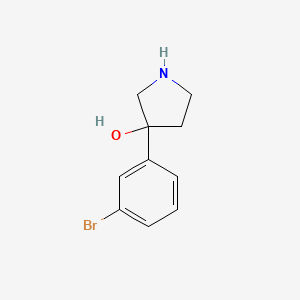
![Benzyl 3-(chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13186330.png)

![3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile](/img/structure/B13186339.png)
![[2-(Bromomethyl)butyl]cyclopentane](/img/structure/B13186343.png)
![3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13186346.png)
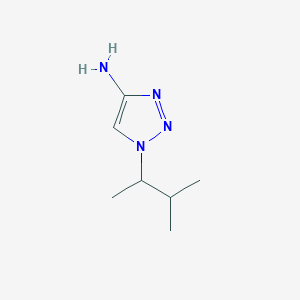
![1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B13186365.png)
